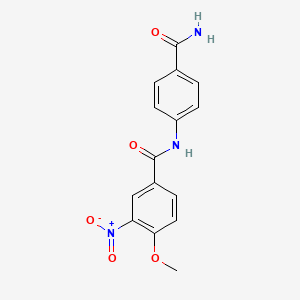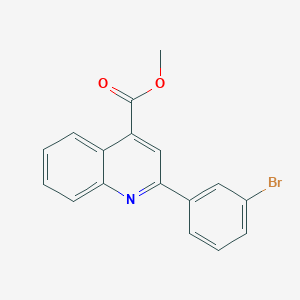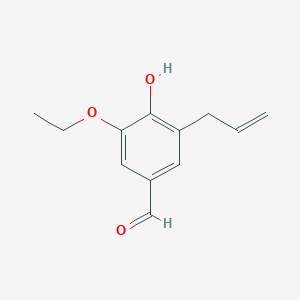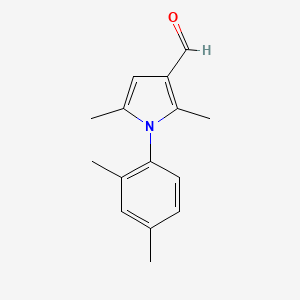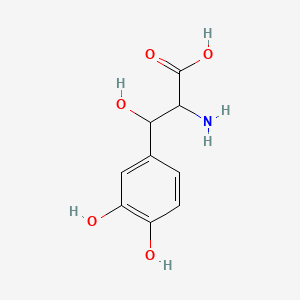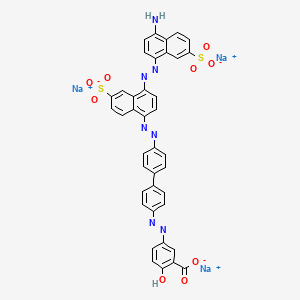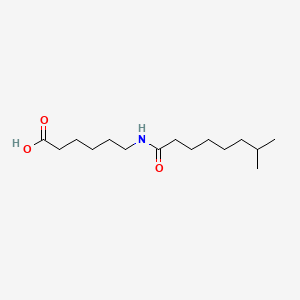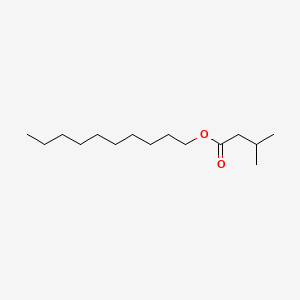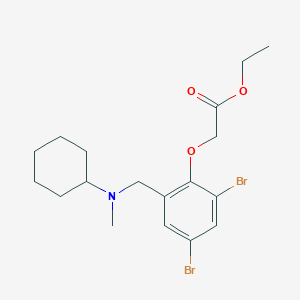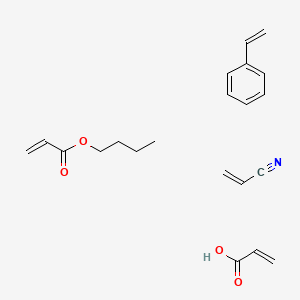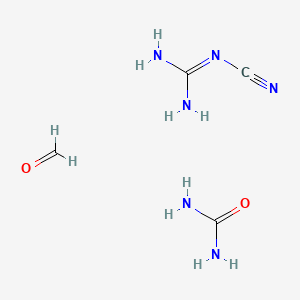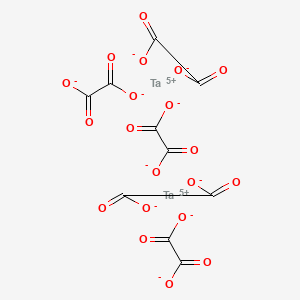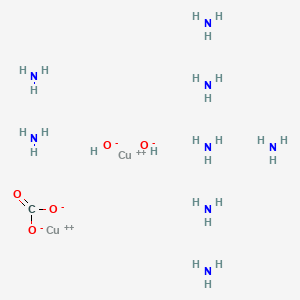
dicopper;azane;carbonate;dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicopper;azane;carbonate;dihydroxide, also known as dicopper carbonate dihydroxide, is an inorganic copper-based compound. It is commonly referred to as basic copper carbonate and has the chemical formula Cu₂(OH)₂CO₃. This compound is a green solid that occurs naturally as the mineral malachite . It has been used since antiquity as a pigment and is still used in artist paints, sometimes called verditer, green bice, or mountain green .
Métodos De Preparación
Dicopper carbonate dihydroxide can be synthesized through various methods. One common laboratory method involves the reaction of copper(II) sulfate with sodium carbonate in the presence of water. The reaction proceeds as follows :
2CuSO4+4NaHCO3→Cu2(OH)2(CO3)+2Na2SO4+3CO2+H2O
In industrial settings, the compound can be produced by reacting copper(II) salts with carbonate salts under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Dicopper carbonate dihydroxide undergoes various chemical reactions, including:
-
Decomposition: : When heated, it decomposes to form copper(II) oxide, carbon dioxide, and water:
Cu2(OH)2(CO3)→2CuO+CO2+H2O
-
Reaction with Acids: : It reacts with acids to form copper(II) salts, carbon dioxide, and water. For example, with hydrochloric acid:
Cu2(OH)2(CO3)+4HCl→2CuCl2+CO2+3H2O
-
Oxidation-Reduction: : It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents .
Aplicaciones Científicas De Investigación
Dicopper carbonate dihydroxide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which dicopper carbonate dihydroxide exerts its effects involves its ability to release copper ions. These ions can interact with various molecular targets, including enzymes and cellular structures. In biological systems, copper ions can disrupt microbial cell membranes and interfere with enzyme function, leading to antimicrobial effects . The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Dicopper carbonate dihydroxide is similar to other copper-based compounds, such as:
Copper(II) oxide (CuO): A black solid used in ceramics and as a catalyst.
Copper(II) sulfate (CuSO₄): A blue crystalline solid used in agriculture and as a fungicide.
Copper(II) chloride (CuCl₂): A yellow-brown solid used in dyeing and printing textiles.
What sets dicopper carbonate dihydroxide apart is its unique combination of carbonate and hydroxide groups, which confer specific properties such as low solubility in water and stability under various conditions .
Propiedades
Número CAS |
68833-88-5 |
|---|---|
Fórmula molecular |
CH26Cu2N8O5 |
Peso molecular |
357.36 g/mol |
Nombre IUPAC |
dicopper;azane;carbonate;dihydroxide |
InChI |
InChI=1S/CH2O3.2Cu.8H3N.2H2O/c2-1(3)4;;;;;;;;;;;;/h(H2,2,3,4);;;8*1H3;2*1H2/q;2*+2;;;;;;;;;;/p-4 |
Clave InChI |
MVGUXLHHJOAKRV-UHFFFAOYSA-J |
SMILES |
C(=O)([O-])[O-].N.N.N.N.N.N.N.N.[OH-].[OH-].[Cu+2].[Cu+2] |
SMILES canónico |
C(=O)([O-])[O-].N.N.N.N.N.N.N.N.[OH-].[OH-].[Cu+2].[Cu+2] |
| 68833-88-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


